2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol
Overview
Description
2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol is a chemical compound with the molecular formula C14H22O5. It is a colorless, transparent, and viscous liquid that is nearly odorless. This compound is known for its applications as a solvent and a chemical intermediate . It is characterized by its phenoxy and ethoxy functional groups, which contribute to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol typically involves the reaction of phenol with ethylene oxide in the presence of a base, followed by further reaction with additional ethylene oxide units. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where phenol and ethylene oxide are reacted in a series of reactors. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols or ethers.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed:
Oxidation: Phenoxyacetic acid or phenoxyacetaldehyde.
Reduction: Phenoxyethanol or phenoxyethane.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent for organic reactions and as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol involves its ability to lower the surface tension of water, allowing it to spread and penetrate more effectively. This property makes it an efficient surfactant, helping to remove dirt, grease, and other contaminants from surfaces . Additionally, its phenoxy and ethoxy groups enable it to interact with various molecular targets, facilitating its use in different chemical and biological processes .
Comparison with Similar Compounds
- 2-(2-Phenoxyethoxy)ethanol
- 2-(2-(2-Phenoxyethoxy)ethoxy)ethanol
- 2-(2-(2-(2-Mercaptoethoxy)ethoxy)ethoxy)ethanol
Comparison: 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol is unique due to its extended ethoxy chain, which enhances its solubility and surfactant properties compared to shorter-chain analogs. The presence of multiple ethoxy groups also increases its ability to interact with various substrates, making it more versatile in applications .
Properties
IUPAC Name |
2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c15-6-7-16-8-9-17-10-11-18-12-13-19-14-4-2-1-3-5-14/h1-5,15H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRVGOMPHMWMJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041295 | |
Record name | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36366-93-5 | |
Record name | Tetraethylene glycol monophenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36366-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036366935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-(2-(2-Phenoxyethoxy)ethoxy)ethoxy)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3041295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.168 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-(2-(2-PHENOXYETHOXY)ETHOXY)ETHOXY)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y050HYR4XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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